(3S,4S)-3-(Ethylamino)piperidin-4-ol
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Overview
Description
(3S,4S)-3-(Ethylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of both an ethylamino group and a hydroxyl group in the piperidine ring makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Ethylamino)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available piperidine derivatives.
Introduction of the Ethylamino Group: This can be achieved through nucleophilic substitution reactions where an ethylamine is introduced to the piperidine ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Ethylamino)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ethylamino group.
Substitution: The ethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Ethylamino)piperidin-4-ol involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes.
Receptors: It may bind to receptors in the body, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(Methylamino)piperidin-4-ol: Similar structure but with a methyl group instead of an ethyl group.
(3S,4S)-3-(Propylamino)piperidin-4-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3S,4S)-3-(Ethylamino)piperidin-4-ol lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3S,4S)-3-(ethylamino)piperidin-4-ol |
InChI |
InChI=1S/C7H16N2O/c1-2-9-6-5-8-4-3-7(6)10/h6-10H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
DRKZXPIYYYVOBR-BQBZGAKWSA-N |
Isomeric SMILES |
CCN[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CCNC1CNCCC1O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.